
3-(4-Methanesulfonylphenyl)-3-methylpyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methanesulfonylphenyl)-3-methylpyrrolidine-2,5-dione , also known by its chemical name Firocoxib , belongs to the class of organic compounds known as benzenesulfonyl compounds. These compounds consist of a monocyclic benzene moiety carrying a sulfonyl group. Firocoxib has been investigated for its pharmacological properties, particularly as a selective cyclooxygenase-2 (COX-2) inhibitor .
Synthesis Analysis
The synthesis of Firocoxib involves several steps, including the introduction of the sulfonyl group and the pyrrolidine ring. While I don’t have access to specific synthetic procedures, literature reports suggest that it can be synthesized through rational design and chemical reactions. Researchers have explored various synthetic routes to optimize its yield and purity .
Molecular Structure Analysis
Firocoxib’s molecular formula is C₁₇H₁₄O₅S , and its structure consists of a pyrrolidine ring with a phenyl group attached to it. The methanesulfonyl (SO₂Me) moiety is positioned at the para position of the phenyl ring. The overall structure contributes to its COX-2 inhibitory activity .
Chemical Reactions Analysis
Firocoxib’s chemical reactivity primarily revolves around its interaction with COX enzymes. It selectively inhibits COX-2, which plays a crucial role in inflammation and pain. By blocking COX-2, Firocoxib reduces the production of prostaglandins, thereby alleviating pain and inflammation .
作用机制
Firocoxib’s mechanism of action involves binding to the active site of COX-2. It competes with arachidonic acid, preventing its conversion into prostaglandins. Unlike non-selective COX inhibitors, Firocoxib spares COX-1, which is essential for maintaining gastric mucosal integrity. This selectivity minimizes gastrointestinal side effects .
属性
IUPAC Name |
3-methyl-3-(4-methylsulfonylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-12(7-10(14)13-11(12)15)8-3-5-9(6-4-8)18(2,16)17/h3-6H,7H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHGRSPHGLZSRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1=O)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
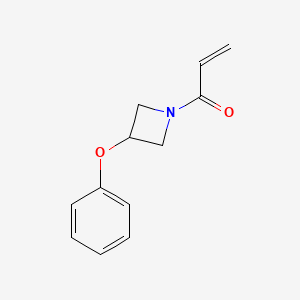
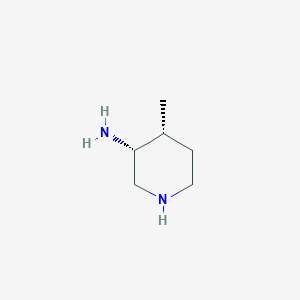



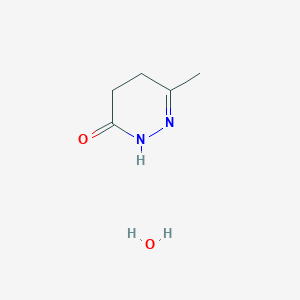
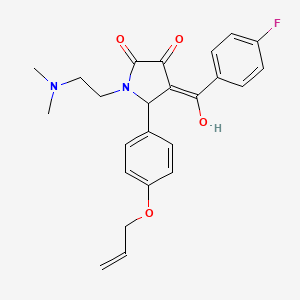

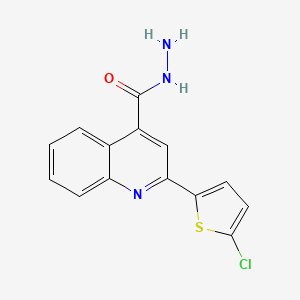
![3-cyclohexyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2551626.png)
![Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2551627.png)
![2-hydroxy-N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide](/img/structure/B2551628.png)
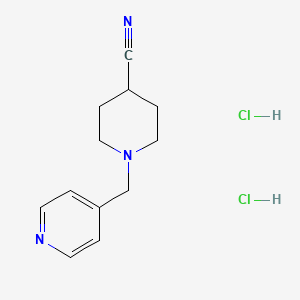
![{[(4-Ethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2551630.png)
